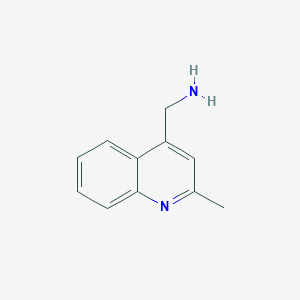

(2-Methylquinolin-4-yl)methanamine

Vue d'ensemble

Description

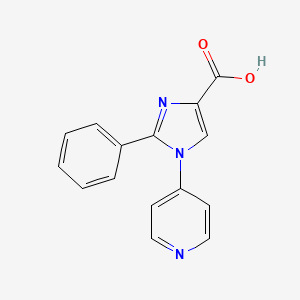

“(2-Methylquinolin-4-yl)methanamine” is a chemical compound . It is also known as “2-methyl-4-quinolinyl” methanamine .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have been reported in various studies . For instance, the Doebner–von Miller reaction protocol is considered the best for the synthesis of 2-methylquinoline . Other synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, and Conrad Limpach are also well-known .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H .Chemical Reactions Analysis

The nucleophilic substitution reactions of 2,4-dichloro-6-methylquinoline and 4-chloro-6-methylquinolin-2(1H)-one with malononitrile and ethyl cyanoacetate have been described . The reactions of malononitrile and ethyl cyanoacetate with 2,4-dichloro-6-methylquinoline have also been investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 245.15 . It is a powder at room temperature . The melting point is between 294-295 degrees Celsius .Applications De Recherche Scientifique

Therapeutic Applications and Drug Discovery

(2-Methylquinolin-4-yl)methanamine, due to its structural similarity to isoquinoline and quinoline derivatives, finds potential application in various therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. Tetrahydroisoquinoline (THIQ) derivatives have been extensively researched for their therapeutic activities. These compounds have shown promising results in drug discovery for cancer and central nervous system (CNS) disorders, with significant potential against infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis (Singh & Shah, 2017). Another study highlights the neuroprotective, antiaddictive, and antidepressant properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), suggesting its potential as a novel class of drugs for various therapeutic activities with a unique mechanism of action (Antkiewicz‐Michaluk et al., 2018).

Antimalarial and Antimicrobial Properties

The study of 8-aminoquinoline antimalarial agents reveals the importance of structural derivatives in the fight against malaria. Some metabolites of these compounds are found to be toxic to erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase, underscoring the significance of structural modification for safer therapeutic outcomes (Strother et al., 1981).

Pharmacological and Biological Properties

Research on isoquinoline alkaloids and their derivatives highlights their immense pharmacological and biological properties, including potential anticancer properties. The interaction of these alkaloids with nucleic acids, elucidating the mechanism of action, specificity, and energetics of binding, provides valuable insights for the design of new drugs with effective therapeutic agents (Bhadra & Kumar, 2012).

Anti-cancer and Anti-infective Activities

The Annona species, rich in isoquinoline alkaloids, have been studied for their anti-infective and anticancer activities. The structural diversity and pharmacological activities of these alkaloids suggest their potential in developing novel anti-infective and anticancer drugs (Nugraha et al., 2019).

Mécanisme D'action

Target of Action

The primary target of (2-Methylquinolin-4-yl)methanamine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The molecular docking studies have revealed that this compound has a lesser binding energy with these proteins , indicating a strong interaction.

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival and growth, and its dysregulation can lead to cancer. By interacting with this pathway, this compound can potentially influence cell proliferation and survival.

Pharmacokinetics

It is predicted that all the compounds in its class satisfy the adme profile , which would impact its bioavailability.

Result of Action

As a result of its action, this compound has shown activity against the non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Quinoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups of the quinoline derivative.

Cellular Effects

For example, some quinoline derivatives have demonstrated anticancer activities, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(2-methylquinolin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBHJQBGCSDNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-benzo[b]thiophene-3-methanamine](/img/structure/B3284502.png)

![7-Methoxy-2-(5-methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3284513.png)

![Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B3284543.png)